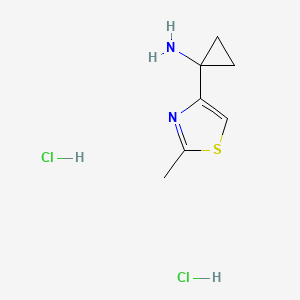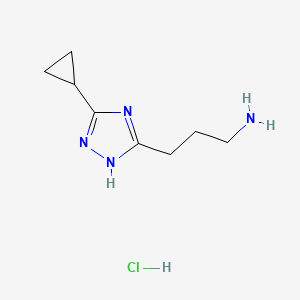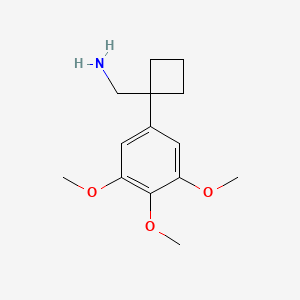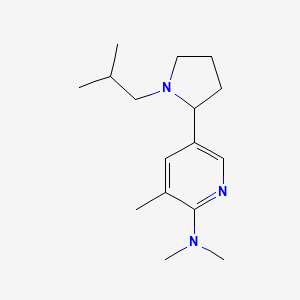
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to a pyridine ring, with additional isobutyl and trimethyl groups enhancing its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine typically involves multi-step organic reactions. One common method begins with the preparation of the pyrrolidine ring, followed by the introduction of the isobutyl group through alkylation. The pyridine ring is then synthesized separately and combined with the pyrrolidine derivative under controlled conditions to form the final compound. Reaction conditions often include the use of catalysts, solvents like dichloromethane, and temperature regulation to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine: shares similarities with compounds like 1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole and other pyrrolidine derivatives.
1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole: This compound has a similar pyrrolidine ring but differs in the attached functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H27N3 |
|---|---|
Molecular Weight |
261.41 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-12(2)11-19-8-6-7-15(19)14-9-13(3)16(17-10-14)18(4)5/h9-10,12,15H,6-8,11H2,1-5H3 |
InChI Key |
ICCYBXUDVQPWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCN2CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
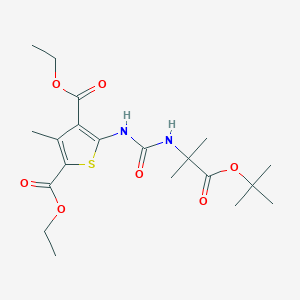
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)

![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
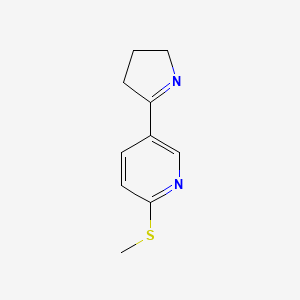
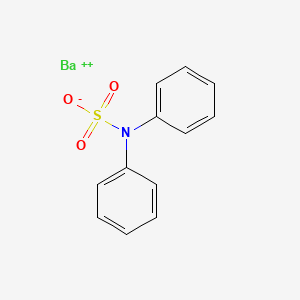
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)
